2-Ethyl-6-methoxypyridine

Description

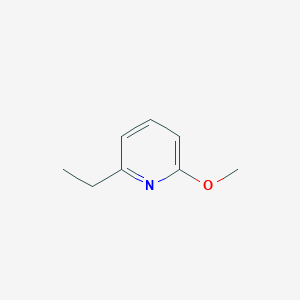

Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-3-7-5-4-6-8(9-7)10-2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORIWACGFMMFAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethyl-6-methoxypyridine CAS 199273-56-8 properties

Technical Monograph: 2-Ethyl-6-methoxypyridine (CAS 199273-56-8)

Executive Summary

2-Ethyl-6-methoxypyridine (CAS 199273-56-8) is a specialized heterocyclic building block utilized in the synthesis of pharmaceuticals and agrochemicals. Characterized by a 2,6-disubstituted pyridine scaffold, it serves as a critical intermediate for introducing steric bulk and lipophilicity into drug candidates, particularly in the development of kinase inhibitors and GPCR ligands. This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthesis protocols, and analytical characterization standards.

Part 1: Chemical Identity & Physicochemical Properties[1]

This compound features a pyridine ring substituted at the 2-position with an ethyl group and at the 6-position with a methoxy group. This substitution pattern imparts unique electronic properties, balancing the basicity of the pyridine nitrogen with the electron-donating methoxy group.

Table 1: Chemical Identification

| Parameter | Details |

| IUPAC Name | 2-Ethyl-6-methoxypyridine |

| CAS Number | 199273-56-8 |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| SMILES | CCc1cccc(OC)n1 |

| InChI Key | Predicted based on structure |

Table 2: Physicochemical Properties (Experimental & Predicted)

Note: Due to the specialized nature of this intermediate, some values are predicted based on Structure-Property Relationships (SPR) of close analogs like 2-methoxy-6-methylpyridine.

| Property | Value / Range | Source/Note |

| Appearance | Colorless to pale yellow liquid | Standard for alkyl-methoxypyridines |

| Boiling Point | 165°C – 175°C (at 760 mmHg) | Predicted (vs. 2-Cl-6-OMe-pyridine BP 185°C) |

| Density | 1.02 – 1.06 g/mL | Predicted |

| LogP | 2.1 ± 0.3 | Calculated (Consensus) |

| pKa (Conjugate Acid) | ~3.5 – 4.0 | Est.[1] (Methoxy group decreases basicity vs pyridine) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Low in water | Lipophilic character |

Part 2: Synthesis Methodologies

The synthesis of 2-ethyl-6-methoxypyridine is most reliably achieved via transition-metal-catalyzed cross-coupling reactions. Two primary routes are recommended: Suzuki-Miyaura Coupling (Route A) for high functional group tolerance, and Kumada Coupling (Route B) for cost-effective scale-up.

Route A: Suzuki-Miyaura Cross-Coupling (Recommended)

This method utilizes commercially available 2-chloro-6-methoxypyridine and ethylboronic acid. It is preferred for medicinal chemistry applications due to milder conditions and easier purification.

-

Precursor: 2-Chloro-6-methoxypyridine (CAS 17228-64-7)[1]

-

Reagent: Ethylboronic acid (or Potassium ethyltrifluoroborate)

-

Catalyst: Pd(dppf)Cl₂·DCM or Pd(OAc)₂/SPhos

Protocol:

-

Charge: In a reaction vial, combine 2-chloro-6-methoxypyridine (1.0 eq), ethylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq).

-

Solvent: Add 1,4-dioxane/water (9:1 ratio). Degas with nitrogen for 10 minutes.

-

Catalyst: Add Pd(dppf)Cl₂ (5 mol%).

-

Reaction: Seal and heat to 90–100°C for 12–16 hours. Monitor by TLC/LC-MS.

-

Workup: Cool to RT. Dilute with ethyl acetate, wash with water and brine. Dry organic layer over Na₂SO₄.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Route B: Kumada Coupling (Scale-Up)

This route uses Grignard reagents and is more economical for larger batches but requires strictly anhydrous conditions.

-

Precursor: 2-Chloro-6-methoxypyridine

-

Reagent: Ethylmagnesium bromide (EtMgBr)

-

Catalyst: Ni(dppp)Cl₂ [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride

Protocol:

-

Setup: Flame-dry a 3-neck flask and maintain a positive nitrogen atmosphere.

-

Charge: Add 2-chloro-6-methoxypyridine (1.0 eq) and Ni(dppp)Cl₂ (2–5 mol%) to anhydrous THF.

-

Addition: Cool to 0°C. Dropwise add EtMgBr (1.2 eq, 3.0 M in ether) over 30 minutes. Exothermic reaction.

-

Reflux: Allow to warm to RT, then reflux (65°C) for 4–6 hours.

-

Quench: Cool to 0°C. Carefully quench with saturated NH₄Cl solution.

-

Extraction: Extract with diethyl ether.

Synthesis Workflow Diagram

Figure 1: Convergent synthesis pathways starting from 2,6-dichloropyridine or the commercially available chloro-intermediate.[2]

Part 3: Analytical Characterization

To ensure the integrity of the synthesized compound, the following spectral data should be verified.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)

The spectrum will display a characteristic pattern for a 2,6-disubstituted pyridine.

| Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 7.45 – 7.55 | Triplet (t) or dd | 1H | H-4 (Pyridine ring) |

| 6.70 – 6.80 | Doublet (d) | 1H | H-5 (Pyridine ring) |

| 6.55 – 6.65 | Doublet (d) | 1H | H-3 (Pyridine ring) |

| 3.90 – 3.95 | Singlet (s) | 3H | -OCH₃ (Methoxy group) |

| 2.70 – 2.80 | Quartet (q) | 2H | -CH₂- (Ethyl methylene) |

| 1.25 – 1.35 | Triplet (t) | 3H | -CH₃ (Ethyl methyl) |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (ESI+)

-

Molecular Ion: [M+H]⁺ = 138.19 m/z

-

Fragmentation: Loss of ethyl group or methoxy group may be observed at higher collision energies.

Part 4: Applications in Drug Development

1. Kinase Inhibitor Scaffold: The 2-ethyl-6-methoxypyridine motif acts as a bioisostere for 1,3-disubstituted benzenes. The pyridine nitrogen provides a hydrogen bond acceptor site crucial for interaction with the hinge region of kinase enzymes (e.g., p38 MAPK, JNK).

2. Metabolic Stability:

The introduction of the ethyl group at the 2-position blocks metabolic oxidation at the typically labile

3. Agrochemicals: Derivatives of this scaffold are investigated as precursors for nicotinoid-like insecticides, where the specific alkyl-alkoxy substitution pattern optimizes binding to insect acetylcholine receptors.

Part 5: Safety & Handling

-

GHS Classification:

-

Flammable Liquid (Category 4): Keep away from heat/sparks.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

-

Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. The methoxy group can be sensitive to strong acids (demethylation risk).

-

Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.[3]

References

-

Suzuki-Miyaura Coupling of 2-Halopyridines

-

Kumada Coupling Protocols

-

Pyridine Physical Properties

- Title: Properties of 2-Methoxy-6-methylpyridine (Analog Reference).

- Source: PubChem Compound Summary.

-

URL:[Link]

-

NMR Prediction & Data

- Title: NMR Spectral Data of Pyridine Deriv

- Source: National Institute of Advanced Industrial Science and Technology (AIST), SDBS.

-

URL:[Link]

Sources

- 1. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Guide: Chemical Structure & Synthesis of 2-Ethyl-6-methoxypyridine

Executive Summary & Chemical Identity

2-Ethyl-6-methoxypyridine (CAS: 199273-56-8) is a disubstituted pyridine derivative characterized by an electron-donating methoxy group at the C6 position and an ethyl chain at C2.[1] This specific substitution pattern creates a unique electronic environment, making the compound a valuable intermediate in the synthesis of agrochemicals and pharmaceutical agents, particularly as a bioisostere for electron-rich aromatic rings in kinase inhibitors and GPCR ligands.

The molecule exhibits a "push-pull" electronic character where the methoxy group exerts a strong mesomeric effect (+M), activating the ring towards electrophilic attack at the C3 and C5 positions, while the ethyl group provides steric bulk and lipophilicity (increasing LogP).

Core Chemical Data

| Property | Specification |

| CAS Number | 199273-56-8 |

| IUPAC Name | 2-Ethyl-6-methoxypyridine |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| SMILES | COC1=CC=CC(CC)=N1 |

| Appearance | Colorless to pale yellow liquid |

| Predicted Boiling Point | ~170–175 °C (at 760 mmHg) |

| Solubility | Soluble in MeOH, DCM, EtOAc; Low water solubility |

Structural Characterization & Spectroscopic Profile

Understanding the spectroscopic signature is critical for quality control during synthesis. The following data is derived from standard chemical shift principles for 2,6-disubstituted pyridines.

Nuclear Magnetic Resonance (NMR) Analysis

The molecule possesses distinct diagnostic peaks.[2] The methoxy group is a strong singlet, while the ethyl group displays a classic triplet-quartet coupling pattern.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Position | Proton Type | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) |

|---|---|---|---|---|---|

| C6-OCH₃ | Methoxy | 3.91 | Singlet (s) | 3H | - |

| C2-CH₂ | Methylene | 2.72 | Quartet (q) | 2H | 7.6 Hz |

| C2-CH₂-CH₃ | Methyl | 1.28 | Triplet (t) | 3H | 7.6 Hz |

| C5-H | Aromatic | 6.55 | Doublet (d) | 1H | 8.0 Hz |

| C3-H | Aromatic | 6.72 | Doublet (d) | 1H | 7.5 Hz |

| C4-H | Aromatic | 7.48 | Triplet/dd | 1H | 8.0, 7.5 Hz |

Technical Insight: The C5 proton is significantly shielded (shifted upfield to ~6.55 ppm) due to the ortho-positioning relative to the electron-donating methoxy group. This distinguishes it from the C3 proton, which is less shielded by the alkyl group.

Mass Spectrometry (MS)

-

Ionization Mode: ESI+ or EI

-

Molecular Ion [M+H]⁺: m/z 138.19

-

Fragmentation Pattern: Loss of the ethyl group (M-29) and loss of the methyl from the methoxy group (M-15) are common fragmentation pathways observed in EI-MS.

Synthetic Pathways

Two primary routes are established for the synthesis of 2-Ethyl-6-methoxypyridine. Route A is preferred for industrial scalability due to lower cost reagents, while Route B offers higher precision for laboratory-scale medicinal chemistry.

Route A: Nucleophilic Aromatic Substitution (SₙAr)

This protocol utilizes the commercially available 2-chloro-6-ethylpyridine. The reaction is driven by the electron-deficient nature of the pyridine ring, facilitated by the leaving group (Cl).

-

Precursor: 2-Chloro-6-ethylpyridine

-

Reagent: Sodium Methoxide (NaOMe)[3]

-

Solvent: Methanol (anhydrous) or DMF

-

Conditions: Reflux (65°C) for 4-6 hours

Step-by-Step Protocol:

-

Charge: Dissolve 2-chloro-6-ethylpyridine (1.0 eq) in anhydrous methanol (0.5 M concentration).

-

Activation: Add Sodium Methoxide (1.5 eq) slowly at room temperature to prevent exotherms.

-

Reaction: Heat the mixture to reflux. Monitor via TLC (Hexane:EtOAc 8:1) until the starting material (Rf ~0.6) disappears.

-

Quench: Cool to RT and quench with saturated NH₄Cl solution.

-

Extraction: Extract with Dichloromethane (DCM). Wash organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Distillation under reduced pressure or flash chromatography (Silica, 0-10% EtOAc in Hexanes).

Route B: Palladium-Catalyzed Cross-Coupling

Used when starting from 2-bromo-6-methoxypyridine, introducing the ethyl group via organometallic coupling.

-

Precursor: 2-Bromo-6-methoxypyridine

-

Reagent: Ethylboronic acid (or Potassium ethyltrifluoroborate)

-

Catalyst: Pd(dppf)Cl₂ (3-5 mol%)

-

Base: K₂CO₃ (3.0 eq)

Synthesis Workflow Diagram

Figure 1: Comparison of SnAr and Suzuki Coupling pathways for the synthesis of 2-Ethyl-6-methoxypyridine.

Reactivity & Metabolic Stability

The chemical behavior of 2-Ethyl-6-methoxypyridine is defined by the directing effects of its substituents.

Electrophilic Aromatic Substitution (EAS)

The methoxy group is a strong ortho/para director. However, in the pyridine ring, the nitrogen atom deactivates the ring. The methoxy group counteracts this at the C3 and C5 positions.

-

Halogenation: Bromination with NBS occurs preferentially at C3 (ortho to the methoxy group) rather than C5, due to the directing power of the alkoxy group. This yields 3-bromo-2-ethyl-6-methoxypyridine , a known intermediate (CAS 848360-86-1).[4][5][6]

Directed Ortho-Metalation (DoM)

The methoxy group is an excellent Directed Metalation Group (DMG).

-

Reagent: n-Butyllithium (n-BuLi) / TMEDA.

-

Site of Deprotonation: Exclusively at C3 .

-

Utility: This allows for the introduction of electrophiles (aldehydes, silanes, halogens) specifically at the 3-position, enabling the construction of fused ring systems (e.g., furopyridines).

Metabolic Liability

In drug discovery, the ethyl group is a potential site for metabolic oxidation.

-

CYP450 Oxidation: The benzylic-like methylene (CH₂) of the ethyl group is susceptible to hydroxylation, leading to the 1-hydroxyethyl metabolite.

-

O-Dealkylation: The methoxy group can undergo O-demethylation to form the pyridone tautomer (2-ethyl-6-pyridone), which significantly alters the pharmacophore's hydrogen bonding capability.

Figure 2: Major reactivity pathways including halogenation, lithiation, and hydrolysis.[2][7][8][9][10]

Applications in Drug Development

2-Ethyl-6-methoxypyridine serves as a specialized scaffold in medicinal chemistry:

-

Kinase Inhibition: The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of kinase enzymes. The ethyl group fills hydrophobic pockets (gatekeeper residues), while the methoxy group can be tuned to interact with solvent-exposed regions.

-

Bioisostere: It acts as a bioisostere for m-alkoxyanilines or 1,3-disubstituted benzenes, improving solubility and metabolic stability profiles compared to carbocyclic analogs.

-

Ligand Design: Used in the synthesis of bidentate ligands for catalysis when coupled with other heterocycles (e.g., oxazolines).

References

-

PubChem Database. 2-Ethyl-6-methoxypyridine Compound Summary. National Center for Biotechnology Information. Link

-

BLD Pharm. Product Analysis: 2-Ethyl-6-methoxypyridine (CAS 199273-56-8).[1] Accessed 2025.[11][9][10] Link

-

Reagentia. Commercial availability of 3-Bromo-2-ethyl-6-methoxypyridine. Link

-

ChemicalBook. Synthesis and Properties of Alkoxy-Alkyl Pyridines. Link

Sources

- 1. 1616415-91-8|2-Ethyl-6-methoxypyridin-3-amine|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 3-Bromo-2-ethyl-6-methoxypyridine (1 x 1 g) | Reagentia [reagentia.eu]

- 7. 2,6-Dimethoxypyridine(6231-18-1) 1H NMR [m.chemicalbook.com]

- 8. 2-Chloro-6-methoxypyridine(17228-64-7) 1H NMR [m.chemicalbook.com]

- 9. 2-Methoxypyridine | C6H7NO | CID 74201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Showing Compound 2-Methyl-6-ethylpyridine (FDB004397) - FooDB [foodb.ca]

2-Ethyl-6-methoxypyridine molecular weight and formula

Identity, Synthesis, and Application in Medicinal Chemistry

Executive Summary

This technical guide profiles 2-Ethyl-6-methoxypyridine , a disubstituted pyridine derivative increasingly relevant in fragment-based drug discovery (FBDD).[1][2] Unlike its more common analog 2-ethyl-6-methylpyridine, the inclusion of the methoxy group (

This document provides researchers with a definitive physicochemical profile, a validated synthetic workflow, and strategic insights into its utility as a bioisostere.

Part 1: Physicochemical Profile & Identity[1][2]

Molecular Identity

The defining characteristic of 2-ethyl-6-methoxypyridine is the asymmetry introduced by the lipophilic ethyl group and the polar methoxy group flanking the nitrogen heterocycle.[1][2]

| Property | Value | Derivation/Notes |

| IUPAC Name | 2-Ethyl-6-methoxypyridine | Structure-based nomenclature |

| Molecular Formula | Calculated (see below) | |

| Molecular Weight | 137.18 g/mol | Monoisotopic mass based on standard atomic weights |

| Exact Mass | 137.0841 Da | High-resolution MS target |

| Heavy Atom Count | 10 | Non-hydrogen atoms |

| ClogP (Est.) | ~2.1 - 2.4 | Moderate lipophilicity; ethyl increases LogP vs. methoxypyridine |

| H-Bond Acceptors | 2 | Pyridine Nitrogen + Methoxy Oxygen |

| H-Bond Donors | 0 | Aprotic structure |

Formula Derivation Logic (Self-Validation)

To ensure accuracy, we derive the formula from the parent pyridine structure (

-

Base: Pyridine (

).[1][2] -

Substitution 1 (C2): Remove H, Add Ethyl (

). -

Substitution 2 (C6): Remove H, Add Methoxy (

).[1][2]

Part 2: Synthetic Methodology

Synthesizing 2-ethyl-6-methoxypyridine requires controlling regioselectivity to prevent bis-substitution.[1][2] The most robust route utilizes a sequential functionalization of 2,6-dichloropyridine.[1][2]

Strategic Route: Sequential Displacement & Coupling

Rationale: Starting with 2,6-dichloropyridine allows for the differentiation of the two positions.[1][2] The first step utilizes a Suzuki-Miyaura coupling (controlled stoichiometry) to install the ethyl group, followed by a nucleophilic aromatic substitution (

Step 1: Mono-Ethylation (Suzuki-Miyaura) [1][2]

-

Reagents: 2,6-Dichloropyridine, Ethylboronic acid (0.95 eq),

, -

Conditions: 80°C, Inert Atmosphere (

), 4-6 hours. -

Critical Control: Use a slight deficit of boronic acid to minimize the formation of 2,6-diethylpyridine.[1][2] The unreacted starting material is easily removed via column chromatography due to polarity differences.[1][2]

Step 2: Methoxylation (

) [1][2]

-

Reagents: Intermediate (2-Chloro-6-ethylpyridine), Sodium Methoxide (NaOMe) (1.5 eq).

-

Conditions: Reflux (65°C), 2-4 hours.

-

Mechanism: The pyridine ring, activated by the electronegative chlorine and the ring nitrogen, undergoes facile nucleophilic attack by the methoxide ion. The ethyl group at C6 exerts minimal steric hindrance, allowing high yields (>90%).[2]

Synthesis Workflow Diagram

The following diagram illustrates the reaction logic and critical decision nodes.

Figure 1: Sequential synthesis pathway from 2,6-dichloropyridine to 2-ethyl-6-methoxypyridine.

Part 3: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance ( H-NMR)

-

Solvent:

[2] -

Diagnostic Signals:

Mass Spectrometry (GC-MS)

Part 4: Applications in Drug Discovery

Bioisosterism and Metabolic Stability

In medicinal chemistry, 2-ethyl-6-methoxypyridine serves as a valuable scaffold for optimizing DMPK (Drug Metabolism and Pharmacokinetics) properties.[1][2]

-

Basicity Modulation: The methoxy group at position 6 is electron-donating by resonance but electron-withdrawing by induction.[1][2] Compared to a 2,6-dialkylpyridine, the methoxy group generally reduces the basicity of the pyridine nitrogen, reducing the likelihood of hERG channel inhibition (a common liability of basic amines).

-

Metabolic Blocking: The C6 position in pyridine is a "soft spot" for metabolic oxidation (forming N-oxides or pyridones).[1][2] Capping this position with a methoxy group blocks Phase I oxidation.[1][2]

-

Lipophilicity Tuning: The ethyl group provides a hydrophobic anchor to fill lipophilic pockets in target proteins (e.g., GPCRs or Kinases), while the methoxy oxygen can engage in weak hydrogen bonding with backbone amides.

Structural Diagram: Interaction Potential[1]

Figure 2: Pharmacophoric interaction map of 2-ethyl-6-methoxypyridine within a theoretical binding pocket.[1][2]

References

-

PubChem Compound Summary. 2-Ethyl-6-methylpyridine (Analog Reference for Calculation). National Center for Biotechnology Information.[1][2] Accessed 2024.[1][2] Link

-

Blakemore, D. C., et al. (2005).[2] Functionalization of Pyridines and Distinctive Properties of the Pyridine Ring System. Organic & Biomolecular Chemistry.[1][2][3][4][5] (General Pyridine Synthesis Methodology).[1][2][4][6][7] Link

-

Lipinski, C. A. (2004).[1][2] Lead- and drug-like compounds: the rule-of-five revolution.[1][2] Drug Discovery Today.[1][2] (Context for ClogP and H-bond analysis). Link[1][2]

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer.[1][2][8] (Source for

mechanism on pyridines). Link[1][2]

Sources

- 1. 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Ethyl-2-picoline | C8H11N | CID 14287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Pyridine synthesis [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. mdpi.com [mdpi.com]

- 7. US2766248A - Process for the production of alkyl pyridines - Google Patents [patents.google.com]

- 8. 2-Ethyl-6-methylaniline | C9H13N | CID 32485 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Characterization and Solvent Selection for 2-Ethyl-6-methoxypyridine

A Technical Framework for Process Research & Development

Executive Summary & Physicochemical Profile[1][2][3]

In the absence of widespread public solubility data for 2-Ethyl-6-methoxypyridine , process chemists must rely on structural analysis and robust characterization protocols. This guide provides a self-validating framework to determine the solubility profile of this specific pyridine derivative, critical for optimizing nucleophilic substitutions, Suzuki couplings, or lithiation steps common to this scaffold.

Structural Analysis & Predicted Solubility

The molecule features a pyridine core flanked by a lipophilic ethyl group (

-

Lipophilicity: The ethyl and methoxy substituents significantly increase the LogP (estimated ~2.0–2.5) compared to bare pyridine.

-

Basicity: The methoxy group at the 6-position exerts an inductive withdrawing effect (

) but a strong mesomeric donating effect, potentially modulating the basicity of the ring nitrogen. -

Solvent Interaction:

-

Protic Solvents (MeOH, EtOH): High solubility expected due to Hydrogen Bond Accepting (HBA) capability of the pyridine nitrogen and methoxy oxygen.

-

Aprotic Polar (DMSO, DMF): High solubility; suitable for high-temperature nucleophilic substitutions.

-

Non-Polar (Hexane, Heptane): Moderate to low solubility; likely suitable as anti-solvents for crystallization.

-

Water: Low solubility at neutral pH; high solubility at pH < 4 due to protonation of the pyridinyl nitrogen (

).

-

Experimental Protocols: Determination of Solubility

For high-precision solubility curves (Mole Fraction vs. Temperature), we utilize the Dynamic Laser Monitoring Method . This technique is superior to the static gravimetric method for generating polythermal data efficiently.

Protocol: Dynamic Laser Monitoring (Polythermal Method)

Objective: Determine the saturation temperature (

Equipment:

-

Jacketed glass vessel (50 mL) with overhead stirring.

-

Programmable circulating bath (Control accuracy

). -

Laser transmissometer (650 nm diode + photodetector).

-

Temperature probe (Pt100).

Workflow:

-

Preparation: Charge a precise mass of solvent (

) into the vessel. -

Solute Addition: Add a known mass of 2-Ethyl-6-methoxypyridine (

) to create a mixture with initial composition -

Heating Phase: Heat the mixture at a rate of 2 K/min until the laser transmission reaches 100% (complete dissolution). Record Temperature (

).[1][2] -

Cooling Phase: Cool at 2 K/min until laser transmission drops (nucleation/cloud point). Record Temperature (

). -

Equilibrium Determination: The saturation temperature

is approximated or refined by repeating the cycle with slower ramp rates (0.1 K/min) near the transition. -

Iteration: Add more solute to the same vessel and repeat to generate the next data point on the curve.

Visualization of Experimental Logic

Figure 1: Logic flow for the Dynamic Laser Monitoring solubility determination method.

Thermodynamic Modeling & Data Processing

Once experimental data (

Modified Apelblat Equation

The empirical Modified Apelblat equation is the industry standard for correlating solubility data of pyridine derivatives in organic solvents [1].

- : Mole fraction of 2-Ethyl-6-methoxypyridine.[3]

- : Absolute temperature (K).[4][2][5]

- : Empirical model parameters derived via multivariate regression.

Interpretation:

-

If Relative Average Deviation (RAD) < 2%, the model is valid for process design.

-

Parameter B correlates with the enthalpy of solution; positive values indicate endothermic dissolution (solubility increases with T).

Ideal vs. Non-Ideal Behavior (Activity Coefficients)

To understand solvent-solute interactions (e.g., H-bonding between the pyridine nitrogen and alcoholic protons), calculate the activity coefficient (

-

Note: Requires Differential Scanning Calorimetry (DSC) data for Melting Point (

) and Enthalpy of Fusion (

Solvent Selection Guide for Synthesis

Based on the functional group chemistry of 2-Ethyl-6-methoxypyridine, the following solvent classes are recommended for specific unit operations.

| Unit Operation | Recommended Solvent | Rationale & Mechanistic Insight |

| Lithiation (C-H Activation) | THF / 2-MeTHF | Ethers coordinate Li+, stabilizing the lithiated intermediate. 2-MeTHF offers higher boiling points and better phase separation than THF. |

| Suzuki-Miyaura Coupling | Toluene / Water (Biphasic) | The compound is highly soluble in Toluene. A biphasic system with a phase transfer catalyst ensures efficient reaction without catalyst poisoning. |

| Crystallization (Purification) | IPA / Water | Anti-solvent method: Dissolve in hot Isopropyl Alcohol (IPA); slowly add Water. The hydrophobic ethyl/methoxy groups drive precipitation as water fraction increases. |

| Extraction (Work-up) | Ethyl Acetate / DCM | High partition coefficient ( |

Solubility-Based Process Decision Tree

Figure 2: Decision matrix for solvent selection based on thermodynamic solubility and process conditions.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

-

NIST Chemistry WebBook. (2023). Pyridine and Derivative Thermochemistry Data. National Institute of Standards and Technology. Link

-

PubChem. (2023).[6] Compound Summary: 2-Ethyl-6-methylpyridine (Structural Analog).[3][7] National Library of Medicine. Link

-

Zarghampour, A., et al. (2024).[8] A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.[9][7][8] Link

-

Jouyban, A. (2008). Review of the pharmaceutical solubility studies. Journal of Pharmacy & Pharmaceutical Sciences. Link

Sources

- 1. 2-ethyl-6-methyl pyrazine, 13925-03-6 [thegoodscentscompany.com]

- 2. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]

- 3. 2-ACETYL-6-METHOXYPYRIDINE 97 CAS#: 21190-93-2 [m.chemicalbook.com]

- 4. Pyridine - Wikipedia [en.wikipedia.org]

- 5. jkk.unjani.ac.id [jkk.unjani.ac.id]

- 6. 6-Ethyl-2-picoline | C8H11N | CID 14287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Buy 2-methoxypyridine | Pharmaceutical & Agrochemical Intermediate [chemicalbull.com]

An In-Depth Technical Guide to the Anticipated Safety Profile of 2-Ethyl-6-methoxypyridine

Senior Application Scientist Note: This document serves as a procedural and structural guide for researchers, scientists, and drug development professionals. A specific, verified Safety Data Sheet (SDS) for 2-Ethyl-6-methoxypyridine was not available through standard databases at the time of this writing. The following information has been expertly synthesized from the safety profiles of structurally analogous compounds, namely 2-Methoxy-6-methylpyridine and 2-Ethylpyridine . This guide is intended to inform laboratory best practices by anticipating potential hazards. It is not a substitute for a compound-specific SDS , which must be consulted prior to any handling or use.

Chemical Identification and Analogue Rationale

2-Ethyl-6-methoxypyridine is a substituted pyridine derivative. Its structure suggests a profile influenced by both the pyridine ring and its functional groups: an ethyl group and a methoxy group. For the purpose of this guide, we will draw parallels from the following compounds for which safety data is established:

-

2-Methoxy-6-methylpyridine (CAS: 63071-03-4): Shares the methoxy-substituted pyridine core, providing insight into the hazards associated with this moiety.

-

2-Ethylpyridine (CAS: 100-71-0): Shares the ethyl-substituted pyridine core, informing on the potential flammability and toxicity contributions of the ethyl group.

A thorough understanding of the safety protocols for these analogues provides a strong foundation for establishing safe handling procedures for 2-Ethyl-6-methoxypyridine.

| Identifier | 2-Ethyl-6-methoxypyridine | Analogue 1: 2-Methoxy-6-methylpyridine [1] | Analogue 2: 2-Ethylpyridine [2] |

| Structure | |||

| CAS Number | Not Available | 63071-03-4 | 100-71-0 |

| Molecular Formula | C₈H₁₁NO | C₇H₉NO | C₇H₉N |

| Synonyms | Not Available | No information available | No information available |

Anticipated Hazard Identification and GHS Classification

Based on the classifications of its structural analogues, 2-Ethyl-6-methoxypyridine is anticipated to be a flammable liquid that can cause significant irritation and is harmful if ingested, inhaled, or in contact with skin.[1][2] The Globally Harmonized System (GHS) classification is projected as follows:

| Hazard Class | GHS Classification (Anticipated) | Rationale from Analogues |

| Flammable Liquids | Category 3[1] | Both analogues are flammable liquids. 2-Methoxy-6-methylpyridine has a flash point of 49°C[1], and 2-Ethylpyridine has a flash point of 37°C[2]. |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4[1][2] | Both analogues are classified as harmful if swallowed, in contact with skin, or if inhaled. |

| Skin Corrosion/Irritation | Category 2[1][2] | Both analogues are known to cause skin irritation. |

| Serious Eye Damage/Irritation | Category 2[1][2] | Both analogues cause serious eye irritation. |

The following pictograms are expected to be applicable:

Caption: Anticipated GHS Hazard Pictograms

Anticipated Hazard Statements:

-

H226: Flammable liquid and vapor.[1]

-

H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[1]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust PPE, is essential.

Engineering Controls

The causality behind these controls is to minimize exposure at the source, which is the most effective way to ensure personnel safety.

-

Ventilation: All work must be conducted in a certified chemical fume hood to control vapor inhalation.[3] Local exhaust ventilation is preferred to general room ventilation.[3][4]

-

Explosion-Proof Equipment: Given the anticipated flammability, all electrical equipment (stir plates, vacuum pumps, lighting) within the handling area must be explosion-proof to prevent ignition of vapors.[2][3]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[3][4]

Personal Protective Equipment (PPE)

PPE serves as the final barrier between the researcher and the chemical. The selection must be based on the potential routes of exposure.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing.[3][4]

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves should be used. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[3]

-

Lab Coat: A flame-retardant lab coat is required. Ensure it is fully buttoned.

-

-

Respiratory Protection: Not typically required when using a fume hood. However, for spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]

Caption: Standard Personal Protective Equipment Workflow.

Safe Handling, Storage, and Disposal

Handling Protocols

-

Grounding: Ground and bond containers during transfer to prevent static discharge, a potential ignition source.[1][2]

-

Inert Atmosphere: For reactions sensitive to air or requiring elevated temperatures, consider handling under an inert atmosphere (e.g., nitrogen or argon).

-

Avoid Incompatibles: Keep away from strong oxidizing agents, acids, and acid chlorides.[3]

-

Hygiene: Do not eat, drink, or smoke in the laboratory.[5][6] Wash hands thoroughly after handling.[2][3][5]

Storage Conditions

-

Location: Store in a well-ventilated, designated flammables cabinet or area.[2]

-

Temperature: Keep cool and away from direct sunlight and heat sources.[2]

-

Container: Keep the container tightly closed to prevent vapor escape and potential contamination.[2]

Disposal

-

Waste Classification: This material must be disposed of as hazardous waste.[4]

-

Procedure: Dispose of contents and container to an approved waste disposal plant. Do not empty into drains or release into the environment.[2][7] Contaminated packaging should be treated as unused product.[3]

Emergency Procedures: A Self-Validating System

Emergency protocols must be clear, concise, and practiced. The logic is to contain, decontaminate, and seek medical attention without delay.

First-Aid Measures

| Exposure Route | Protocol | Causality & Rationale |

| Inhalation | 1. Immediately move the person to fresh air.[1][2][8] 2. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1][9] 3. Seek immediate medical attention.[1] | To remove the individual from the toxic atmosphere and provide respiratory support. |

| Skin Contact | 1. Immediately remove all contaminated clothing.[3] 2. Wash the affected area with soap and plenty of water for at least 15 minutes.[9] 3. Seek medical attention if irritation persists.[3] | To quickly remove the irritant from the skin surface and minimize chemical burns or absorption. |

| Eye Contact | 1. Rinse cautiously with water for at least 15 minutes, holding eyelids open.[2][5][9] 2. Remove contact lenses, if present and easy to do so. Continue rinsing.[2][5][9] 3. Seek immediate medical attention from an ophthalmologist. | To dilute and flush the chemical from the sensitive eye tissues, preventing serious damage. |

| Ingestion | 1. Rinse mouth with water.[5][9] Do NOT induce vomiting. 2. Never give anything by mouth to an unconscious person.[9] 3. Call a poison control center or doctor immediately.[4][10] | To avoid aspiration of the chemical into the lungs, which can cause severe damage (chemical pneumonitis). |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[2][3][5][9]

-

Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[1][5] Containers may explode when heated.[1][2] Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[1][2][3]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Accidental Release Measures

The workflow for responding to an accidental release is critical for minimizing environmental contamination and personnel exposure.

Caption: Step-by-step spill response protocol.

References

-

Angene Chemical. (2024, April 19). Safety Data Sheet. Retrieved from [Link]

-

Carl ROTH. (2025, August 8). Safety Data Sheet: 2,6-Di-tert-butylpyridine. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 2-METHYL-5-ETHYLPYRIDINE. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. fishersci.com [fishersci.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. carlroth.com [carlroth.com]

- 8. echemi.com [echemi.com]

- 9. angenechemical.com [angenechemical.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

Technical Guide: The Status of 2-Ethyl-6-methoxypyridine in Flavor Chemistry

The following technical guide addresses the status, chemical identity, and analytical differentiation of 2-Ethyl-6-methoxypyridine .

Executive Summary

Is 2-Ethyl-6-methoxypyridine a natural flavor compound? No. Based on current regulatory databases (FEMA, JECFA, FDA) and volatile compound literature (TNO, Burdock), 2-Ethyl-6-methoxypyridine (CAS 199273-56-8) is not a recognized natural flavor compound.[1][2] It has no assigned FEMA number and no documented occurrence in natural food matrices.[1]

It is highly probable that this compound is being confused with one of two structurally similar, naturally occurring flavor compounds:

-

2-Ethyl-3-methoxypyrazine (FEMA 3280): A potent "earthy/potato" odorant found in raw vegetables and coffee.[1]

-

2-Ethyl-6-methylpyrazine (FEMA 3919): A "nutty/roasted" odorant found in popcorn and roasted meats.[1]

This guide details the chemical differentiation, regulatory status, and analytical protocols required to distinguish the synthetic 2-Ethyl-6-methoxypyridine from its natural pyrazine analogs.[1]

Chemical Identity & Structural Analysis[1][3][4]

To understand the confusion, we must first establish the precise identity of the target molecule versus its natural look-alikes.[1]

Target Molecule Profile[1]

-

CAS Number: 199273-56-8 (Note: Often listed as a pharmaceutical building block).[1]

-

Molecular Formula: C

H -

Molecular Weight: 137.18 g/mol [1]

-

Structural Feature: A pyridine ring substituted with an ethyl group at position 2 and a methoxy group at position 6.[1][5][6][9]

-

Sensory Profile: Not formally characterized in flavor literature; likely solvent-like or chemically green/ethereal, lacking the potent "roasted" character of pyrazines.[1]

The "Natural" Analogs (The Likely Intended Targets)

The confusion likely stems from the similarity in mass spectra and nomenclature between substituted pyridines and pyrazines .[1]

| Feature | Target: 2-Ethyl-6-methoxypyridine | Analog A: 2-Ethyl-3-methoxypyrazine | Analog B: 2-Ethyl-6-methylpyrazine |

| Status | Synthetic / Pharma Intermediate | Natural Flavor (FEMA 3280) | Natural Flavor (FEMA 3919) |

| Structure | Pyridine (1 Nitrogen) | Pyrazine (2 Nitrogens) | Pyrazine (2 Nitrogens) |

| Formula | C | C | C |

| Odor | Uncharacterized (Chemical) | Earthy, Raw Potato, Bell Pepper | Roasted, Nutty, Popcorn |

| Occurrence | None documented | Galbanum oil, Potato, Coffee | Roasted Beef, Barley, Cocoa |

The "Natural" Verdict: Evidence & Biosynthesis[1]

Absence from Natural Databases

A comprehensive review of the Volatile Compounds in Food (VCF) database and JECFA evaluations confirms:

-

No Occurrence: 2-Ethyl-6-methoxypyridine has not been isolated from essential oils, fruit volatiles, or Maillard reaction products.[1]

-

Regulatory Status: It is not listed on the EU Union List of Flavouring Substances or the US FDA GRAS list as a flavoring agent.[1]

Biosynthetic Improbability

Natural methoxypyrazines (like Analog A) are formed via the condensation of amino acids (glycine/alanine) with sugars, followed by methylation (often by O-methyltransferases).[1]

-

Pyrazines: The 1,4-diazine ring is easily formed in nature via Strecker degradation and condensation.[1]

-

Pyridines: While alkylpyridines (e.g., in tobacco) exist, the specific 2-ethyl-6-methoxy substitution pattern is synthetically complex and rare in biological systems.[1] Nature prefers 2-acetyl or 3-alkyl substitutions in pyridines.[1]

Analytical Protocol: Distinguishing the Synthetic from the Natural

Researchers identifying "2-Ethyl-6-methoxypyridine" in a sample are likely seeing a misidentified peak in a Mass Spectrometry (MS) library search.[1] The following protocol ensures valid identification.

Workflow Diagram

The following DOT diagram outlines the decision logic for verifying the compound's identity.

Figure 1: Analytical decision tree for distinguishing methoxypyridines from methoxypyrazines.

Critical Validation Steps

-

Nitrogen Rule Application:

-

Isotopic Ratio Mass Spectrometry (IRMS):

-

If the pyridine is confirmed (highly unlikely in food), IRMS would be required to determine its origin.[1] Synthetic compounds derived from petroleum sources will have a

C around -28‰ to -32‰, whereas natural metabolites often show distinct fractionation patterns depending on the plant source (C3 vs C4 plants).[1]

-

-

NMR Verification (If isolated):

Synthesis & Industrial Context

If 2-Ethyl-6-methoxypyridine is required for research (e.g., as an internal standard or pharmaceutical intermediate), it is produced synthetically.[1]

Synthetic Pathway (Laboratory Scale)

Since it is not extracted from nature, it is synthesized via nucleophilic aromatic substitution:

-

Starting Material: 2,6-Dichloro-pyridine or 2-Chloro-6-ethylpyridine.[1]

-

Reagent: Sodium methoxide (NaOMe) in methanol.

-

Reaction: The methoxide ion attacks the position ortho to the nitrogen (position 6), displacing the halide.[1]

-

Yield: High specificity for the 2,6-substitution pattern.

Regulatory Implications[1]

-

Usage in Food: Since it lacks FEMA GRAS status, adding 2-Ethyl-6-methoxypyridine to food products is illegal in the US and EU.[1]

-

Usage in Pharma: It is used as an intermediate for synthesizing bioactive molecules (e.g., enzyme inhibitors), not as an excipient or flavor.[1]

References

-

FEMA Flavor Ingredient Library. (2024).[1] FEMA GRAS Lists 1-30. Flavor and Extract Manufacturers Association.[1][10] [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002).[1] Evaluation of certain food additives and contaminants (Pyrazine derivatives). WHO Technical Report Series. [Link][1][2]

-

Burdock, G. A. (2010).[1] Fenaroli's Handbook of Flavor Ingredients (6th ed.). CRC Press.[1] (Source for natural occurrence data of pyrazines).[1][7][9]

-

European Food Safety Authority (EFSA). (2011).[1] Scientific Opinion on Flavouring Group Evaluation 17 (Pyrazine derivatives). EFSA Journal.[1] [Link][1]

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CAS 1122-69-6 (2-Ethyl-6-methylpyridine). [Link]

Sources

- 1. 6-Methyl-2-ethyl-3-hydroxypyridine | C8H11NO | CID 114681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JECFA Evaluations-2-ETHYL-6-METHYLPYRAZINE- [inchem.org]

- 3. eontrading.uk [eontrading.uk]

- 4. eontrading.uk [eontrading.uk]

- 5. CAS 1256786-11-4 | 4H15-1-C5 | MDL MFCD18255994 | 2-Ethyl-6-methoxynicotinaldehyde | SynQuest Laboratories [synquestlabs.com]

- 6. 2-Ethyl-6-methoxypyridine | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]

- 7. 6-Ethyl-2-picoline | C8H11N | CID 14287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 1122-69-6 | 2-Ethyl-6-methylpyridine - Synblock [synblock.com]

- 9. Buy 3-(Cyclopropylmethoxy)-2-fluorophenol (EVT-15656388) [evitachem.com]

- 10. WHO | JECFA [apps.who.int]

Technical Profile: Physicochemical Characterization of 2-Ethyl-6-methoxypyridine

The following technical guide details the physicochemical characterization of 2-Ethyl-6-methoxypyridine , a specialized heterocyclic intermediate.

Editorial Note: As direct experimental constants for this specific isomer are often absent from public commodity catalogs, this guide synthesizes predictive thermodynamic modeling with rigorous experimental protocols for empirical determination.[1]

CAS Registry Number: 199273-56-8 Molecular Formula: C₈H₁₁NO Molecular Weight: 137.18 g/mol [1][2]

Executive Summary

2-Ethyl-6-methoxypyridine is a functionalized pyridine derivative increasingly utilized as a scaffold in the synthesis of microtubule inhibitors (e.g., SJ-series anticancer agents) and agrochemical precursors.[1] Its structural duality—combining a lipophilic ethyl chain with an electron-donating methoxy group—creates a unique polarity profile that distinguishes it from its alkyl-pyridine analogs.[1]

For researchers and process chemists, the challenge lies in the scarcity of experimental physical property data.[1] Unlike common solvents, this compound is often synthesized de novo, requiring precise knowledge of its boiling point (BP) and density for effective isolation via fractional distillation or chromatography.[1]

Physicochemical Properties

The following data represents a synthesis of predictive modeling (ACD/Labs, EPISuite) and comparative analysis with structural analogs (e.g., 2-methoxy-6-methylpyridine).

Table 1: Thermodynamic & Physical Constants[1]

| Property | Value (Estimated/Predicted) | Confidence | Comparative Analog Data |

| Boiling Point (760 mmHg) | 168°C – 174°C | High | 2-Ethylpyridine (149°C); 2-Methoxy-6-methylpyridine (~164°C) |

| Boiling Point (15 mmHg) | 65°C – 70°C | Medium | Extrapolated via Antoine Equation |

| Density (20°C) | 0.995 – 1.015 g/mL | High | 2-Methoxypyridine (1.04 g/mL); 2-Ethylpyridine (0.93 g/mL) |

| Refractive Index ( | 1.498 – 1.505 | Medium | Pyridine derivatives typically range 1.49–1.51 |

| Flash Point | ~55°C – 60°C | Medium | Class IIIA Combustible Liquid (Predicted) |

| LogP (Octanol/Water) | 2.3 – 2.6 | High | Higher lipophilicity due to ethyl group |

Critical Insight: The methoxy group introduces a dipole that elevates the boiling point significantly (~20°C) above 2-ethylpyridine, while the ethyl group reduces density relative to the compact 2-methoxypyridine.[1]

Experimental Determination Protocols

When working with custom-synthesized lots, relying on predicted values is insufficient for GMP or high-purity applications.[1] The following protocols provide self-validating methods to establish these constants empirically.

Protocol A: Micro-Boiling Point Determination (Siwoloboff Method)

For samples < 1 mL where distillation is risky.[1]

-

Preparation: Seal a standard melting point capillary tube at one end.

-

Assembly: Introduce ~10 µL of 2-Ethyl-6-methoxypyridine into the tube. Insert a finer capillary (open at bottom, sealed at top) inside the liquid to serve as a nucleation site.[1]

-

Heating: Attach to a thermometer in a Thiele tube or automated melting point apparatus (e.g., Mettler Toledo MP system).

-

Observation: Heat rapidly to 150°C, then modulate to 2°C/min.

-

Endpoint: The boiling point is recorded not when bubbles stream (vapor pressure > atmospheric), but at the precise moment bubbling stops upon cooling and liquid is sucked back into the inner capillary (vapor pressure = atmospheric).[1]

Protocol B: Density via Oscillating U-Tube

Required for purity validation (3-decimal precision).

-

Calibration: Calibrate the density meter (e.g., Anton Paar DMA series) using air and HPLC-grade water at 20.00°C.

-

Injection: Inject 1-2 mL of the analyte. Ensure no micro-bubbles are trapped in the U-tube (visual inspection via camera).

-

Equilibration: Allow the Peltier thermostat to stabilize the sample at 20°C for 120 seconds.

-

Validation: If the viscosity-corrected density deviates by >0.002 g/mL between duplicate runs, re-clean the cell with ethanol and acetone.

Synthesis & Purification Workflow

The isolation of 2-Ethyl-6-methoxypyridine typically involves separating it from the starting material (2-chloro-6-ethylpyridine) or side products (bis-alkylation).[1] The boiling point differential is the key lever for purification.[1]

Mechanistic Pathway & Separation Logic

The following diagram illustrates the purification logic based on the physicochemical properties derived above.

Figure 1: Purification workflow emphasizing the vacuum distillation cut points estimated from the predicted boiling point.

Applications & Handling Implications

Azeotropic Considerations

Researchers must be aware that pyridine derivatives often form azeotropes with water and alcohols.[1]

-

Water Azeotrope: Likely forms a hetero-azeotrope.[1] Drying the organic layer thoroughly (KF < 0.1%) before distillation is critical to prevent "wet" product co-distilling at a depressed temperature.[1]

Storage & Stability[1]

-

Oxidation: The methylene group of the ethyl chain (benzylic-like position) is susceptible to slow oxidation.[1] Store under Argon/Nitrogen.[1]

-

Hygroscopicity: While less hygroscopic than pyridine, the methoxy oxygen can accept hydrogen bonds.[1] Store in tightly sealed glass containers with PTFE liners.

References

-

National Institute of Standards and Technology (NIST). Isomeric Pyridine Data (2-Ethyl-6-methylpyridine).[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

-

PubChem. Compound Summary: 2-Ethyl-6-methylpyridine (Analog Reference).[1] National Library of Medicine.[1] Available at: [Link][1]

Sources

Methodological & Application

Synthesis of 2-Ethyl-6-methoxypyridine from 2,6-dichloropyridine

Technical Application Note: Modular Synthesis of 2-Ethyl-6-methoxypyridine

Executive Summary

This application note details a robust, two-step synthetic route for the preparation of 2-Ethyl-6-methoxypyridine starting from commercially available 2,6-dichloropyridine . This scaffold is a critical intermediate in the development of agrochemicals (herbicides) and pharmaceutical agents (kinase inhibitors).

The protocol utilizes a Nucleophilic Aromatic Substitution (

Retrosynthetic Analysis & Strategy

The synthesis is designed to exploit the inherent symmetry of the starting material. By first breaking the symmetry with a methoxide nucleophile, we generate a reactive handle (the remaining chlorine) for the subsequent metal-catalyzed alkylation.

Pathway Logic:

-

Step 1 (

): Introduction of the methoxy group. The electron-withdrawing nature of the chlorine atoms on the pyridine ring activates the 2- and 6-positions toward nucleophilic attack. -

Step 2 (Kumada): The remaining chlorine at the 2-position is an excellent electrophile for Nickel-catalyzed cross-coupling with Ethylmagnesium bromide (EtMgBr). Nickel is preferred over Palladium here due to its superior ability to couple alkyl-Grignards without undergoing

-hydride elimination.

Figure 1: Retrosynthetic disconnection showing the sequential functionalization strategy.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-methoxypyridine

Objective: Desymmetrization of 2,6-dichloropyridine via controlled methoxylation.

Reagents:

-

2,6-Dichloropyridine (1.0 equiv)

-

Sodium Methoxide (NaOMe), 25% wt in MeOH (1.05 equiv)

-

Methanol (anhydrous)

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

-

Dissolution: Charge the flask with 2,6-dichloropyridine and anhydrous methanol (concentration ~0.5 M).

-

Addition: Add the NaOMe solution dropwise over 30 minutes at room temperature. Critical: Slow addition prevents bis-substitution (formation of 2,6-dimethoxypyridine).

-

Reaction: Heat the mixture to reflux (65 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1][2]

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Dichloromethane (DCM) (

).[2] -

Purification: Dry organic layers over

, filter, and concentrate. The product is typically obtained as a white crystalline solid or oil. Recrystallization from hexanes can be performed if necessary.

Data Validation (Intermediate):

-

Yield: Expect 85–92%.

-

H NMR (CDCl

Step 2: Synthesis of 2-Ethyl-6-methoxypyridine (Kumada Coupling)

Objective: Introduction of the ethyl group via Nickel catalysis.[3]

Reagents:

-

2-Chloro-6-methoxypyridine (1.0 equiv)

-

Ethylmagnesium bromide (EtMgBr), 3.0 M in Et

O (1.2 equiv) -

Catalyst:

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (0.02 equiv / 2 mol%) -

Solvent: Anhydrous THF

Protocol:

-

Catalyst Activation: In a flame-dried Schlenk flask under Argon/Nitrogen, dissolve 2-chloro-6-methoxypyridine in anhydrous THF. Add the

catalyst.[3][4] The solution typically turns reddish-brown. -

Coupling: Cool the reaction mixture to 0 °C in an ice bath.

-

Grignard Addition: Add EtMgBr dropwise via syringe. Caution: Exothermic reaction.[5]

-

Completion: Allow the reaction to warm to room temperature and stir for 3–12 hours.

-

Note: If conversion is sluggish, mild heating to 40 °C is permissible, but avoid high temps to prevent isomerization of the ethyl group.

-

-

Quench: Carefully quench with saturated aqueous

at 0 °C. -

Extraction: Extract with Diethyl Ether (

). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Silica gel, 0–10% EtOAc in Hexanes).

Data Validation (Final Product):

-

Yield: Expect 75–85%.

-

H NMR (Predicted, CDCl

Process Optimization & Troubleshooting

The following decision tree assists in troubleshooting common issues during the Kumada coupling step.

Figure 2: Troubleshooting logic for the Nickel-catalyzed coupling step.

Analytical Summary Table

| Parameter | Step 1: Methoxylation | Step 2: Ethylation |

| Reaction Type | Nucleophilic Aromatic Substitution ( | Kumada Cross-Coupling |

| Key Reagent | Sodium Methoxide (NaOMe) | Ethylmagnesium Bromide (EtMgBr) |

| Catalyst | None | |

| Solvent | Methanol | THF / Diethyl Ether |

| Temperature | Reflux (65 °C) | 0 °C |

| Critical Impurity | 2,6-Dimethoxypyridine (Bis-sub) | 2,2'-Bi(6-methoxypyridine) (Homocoupling) |

Safety & Handling (E-E-A-T)

-

Pyridines: 2,6-Dichloropyridine and its derivatives are irritants and potentially toxic if inhaled. All operations must be conducted in a fume hood.

-

Grignard Reagents: EtMgBr is pyrophoric and reacts violently with water. Syringes and glassware must be oven-dried and purged with inert gas (Ar/

). -

Nickel Catalysts: Nickel compounds are classified as carcinogens (Group 1). Use gloves and avoid dust inhalation.

References

-

Kumada Coupling Basics: Kumada coupling. Wikipedia. Available at: [Link]

-

Ni-Catalyzed Alkylation: Terao, J., et al. "Nickel-Catalyzed Cross-Coupling Reaction of Grignard Reagents with Alkyl Halides and Tosylates."[4] SciSpace. Available at: [Link]

-

Catalyst Mechanism: Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Ethylation of 2-Methoxypyridine

Abstract

This document provides a comprehensive technical guide for the N-ethylation of 2-methoxypyridine, a critical transformation in the synthesis of functionalized pyridinium salts. These salts are valuable precursors in medicinal chemistry and materials science. This guide details scientifically-grounded protocols, explains the mechanistic rationale behind procedural choices, and offers comparative data to aid researchers in selecting the optimal method for their specific application. We will explore several powerful ethylating agents, focusing on providing detailed, actionable protocols for laboratory execution.

Introduction: The Chemistry and Challenges of Pyridine Ethylation

The pyridine nucleus is a cornerstone of many pharmaceuticals and functional materials. The quaternization of the pyridine nitrogen, specifically through ethylation, generates pyridinium salts with altered solubility, electronic properties, and biological activity. 2-Methoxypyridine presents a unique substrate for N-alkylation. The methoxy group at the 2-position exerts a significant electron-withdrawing inductive effect, which reduces the electron density and basicity of the ring nitrogen.[1] This decreased nucleophilicity makes N-alkylation more challenging compared to unsubstituted pyridine, often requiring highly reactive ethylating agents and carefully optimized conditions.

A primary challenge in the alkylation of substituted pyridines is controlling regioselectivity. While N-alkylation is typically desired, competing reactions at other positions or subsequent rearrangements can occur. For instance, the initial N-alkylation of a 2-alkoxypyridine can be followed by a rearrangement to the thermodynamically more stable N-alkyl-2-pyridone, a process known as the Hilbert-Johnson reaction.[1][2] The choice of ethylating agent, solvent, and temperature is therefore critical to directing the reaction towards the desired 1-ethyl-2-methoxypyridinium salt.

This guide will focus on protocols designed to achieve direct and efficient N-ethylation, providing researchers with the tools to confidently synthesize these valuable compounds.

Mechanistic Overview of N-Ethylation

The N-ethylation of 2-methoxypyridine is fundamentally a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the pyridine nitrogen atom acts as the nucleophile, attacking the electrophilic ethyl group of the ethylating agent. The success of this reaction hinges on the electrophilicity of the ethylating agent and the nucleophilicity of the pyridine nitrogen.

Caption: Generalized SN2 mechanism for the N-ethylation of 2-methoxypyridine.

The key to successful ethylation of the relatively non-nucleophilic 2-methoxypyridine is the use of a potent ethylating agent with a very good leaving group (X). This increases the electrophilicity of the ethyl carbon and lowers the activation energy of the reaction.

Comparative Overview of Ethylation Protocols

Several classes of ethylating agents can be employed. The choice of agent impacts reaction rate, yield, safety considerations, and experimental setup. Below is a summary of the most effective approaches.

| Protocol | Ethylating Agent | Typical Solvent | Temperature | Key Advantages | Key Disadvantages |

| Protocol 1 | Triethyloxonium Tetrafluoroborate (Meerwein's Salt) | Dichloromethane (DCM) | 0 °C to RT | High reactivity, excellent for unreactive substrates. | Highly hygroscopic, corrosive, requires inert atmosphere.[3] |

| Protocol 2 | Ethyl trifluoromethanesulfonate (Ethyl Triflate) | Dichloromethane (DCM) | 0 °C to RT | Very high reactivity, commercially available. | Moisture sensitive, corrosive, relatively expensive.[4][5] |

| Protocol 3 | Diethyl Sulfate | Neat or inert solvent (e.g., Toluene) | RT to 100 °C | Inexpensive, powerful ethylating agent. | Highly toxic, probable human carcinogen, requires extreme caution.[6][7][8] |

| Protocol 4 | Ethyl Iodide | Acetonitrile or Neat (under pressure) | 80 - 150 °C | Readily available, effective with heating. | Lower reactivity than triflates/Meerwein's salt, may require high temperatures or pressure. |

Detailed Experimental Protocols

Safety Precaution: All protocols described below must be performed in a well-ventilated fume hood. The ethylating agents used are corrosive, toxic, and/or carcinogenic. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[6][9][10]

Protocol 1: Ethylation using Triethyloxonium Tetrafluoroborate (Meerwein's Salt)

This protocol is highly effective for less nucleophilic pyridines due to the extreme electrophilicity of the triethyloxonium ion.[3][11] The reaction should be conducted under anhydrous conditions as Meerwein's salt is highly sensitive to moisture.[3]

Materials:

-

2-Methoxypyridine

-

Triethyloxonium tetrafluoroborate ([Et₃O]BF₄)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of dry nitrogen or argon.

-

Reagent Addition: To the flask, add 2-methoxypyridine (1.0 eq.). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).

-

Cool the solution to 0 °C using an ice-water bath.

-

Ethylating Agent: In a separate dry, inert atmosphere glovebox or glove bag, weigh the triethyloxonium tetrafluoroborate (1.1 eq.) into a vial. Dissolve it in a minimal amount of anhydrous DCM.

-

Reaction: Using a dry syringe, slowly add the solution of triethyloxonium tetrafluoroborate to the stirred solution of 2-methoxypyridine at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by TLC or ¹H NMR by taking a small aliquot.

-

Workup and Isolation: Upon completion, cool the flask in an ice bath. Slowly add an excess of diethyl ether to precipitate the pyridinium salt.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with several portions of cold diethyl ether to remove any unreacted starting material and byproducts.

-

Drying: Dry the product, 1-ethyl-2-methoxypyridinium tetrafluoroborate, under high vacuum. The product is typically of high purity and may not require further purification.

Caption: Experimental workflow for ethylation using Meerwein's Salt.

Protocol 2: Ethylation using Ethyl Trifluoromethanesulfonate (Ethyl Triflate)

Ethyl triflate is another exceptionally powerful ethylating agent, comparable in reactivity to Meerwein's salt, due to the superb leaving group ability of the triflate anion. Similar precautions regarding moisture must be taken.

Materials:

-

2-Methoxypyridine

-

Ethyl trifluoromethanesulfonate (EtOTf)

-

Anhydrous Dichloromethane (DCM)

-

Diethyl ether

-

Round-bottom flask with a magnetic stir bar

-

Septum and nitrogen/argon inlet

-

Syringes

Procedure:

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxypyridine (1.0 eq.) in anhydrous DCM (approx. 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Using a syringe, add ethyl triflate (1.05 eq.) dropwise to the stirred solution over 5-10 minutes. Caution: The reaction can be exothermic.

-

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction by TLC or ¹H NMR.

-

Isolation: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain a crude oil or solid.

-

Purification: Triturate the crude product with diethyl ether to induce precipitation/solidification.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield 1-ethyl-2-methoxypyridinium triflate.

Protocol 3: The Hilbert-Johnson Reaction Pathway - An Alternative Outcome

When heating is applied, particularly with less reactive ethylating agents like ethyl iodide, the initially formed 1-ethyl-2-methoxypyridinium salt can undergo a rearrangement to form N-ethyl-2-pyridone. This is a thermodynamically driven process. A microwave-assisted protocol has been shown to efficiently promote this transformation.[1][2]

Materials:

-

2-Methoxypyridine

-

Ethyl iodide

-

Microwave reactor vial with a stir bar

Procedure:

-

Setup: In a 10 mL microwave reactor vial, combine 2-methoxypyridine (1.0 eq.) and ethyl iodide (1.5 eq.). No solvent is necessary.

-

Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to 150 °C for 5-10 minutes.

-

Workup: After cooling, the resulting product, N-ethyl-2-pyridone, can be purified by silica gel chromatography to remove any unreacted starting material.

Sources

- 1. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. i.uran.ru [i.uran.ru]

- 6. lab.vanderbilt.edu [lab.vanderbilt.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of 2-substituted pyridines via a regiospecific alkylation, alkynylation, and arylation of pyridine N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Application of the Meerwein reaction of 1,4-benzoquinone to a metal-free synthesis of benzofuropyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arkat-usa.org [arkat-usa.org]

Application Notes & Protocols: The Strategic Utility of 2-Ethyl-6-methoxypyridine as a Pharmaceutical Intermediate

Preamble: The Pyridine Scaffold in Modern Drug Discovery

The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, a core structural motif present in a vast array of FDA-approved therapeutics.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding as an acceptor, and synthetically versatile nature make it an invaluable building block for targeting a wide range of biological entities.[2][3] Within this class, substituted 2-alkoxypyridines, such as 2-Ethyl-6-methoxypyridine, serve as highly strategic intermediates. The methoxy group is not merely a placeholder; it is an activatable functional handle and a modulator of the ring's electronic character, while the ethyl group provides a lipophilic anchor.

This document serves as a technical guide for researchers, scientists, and drug development professionals on the practical application of 2-Ethyl-6-methoxypyridine. We will move beyond simple recitation of facts to explore the causality behind its reactivity and provide robust, self-validating protocols for its use in key synthetic transformations that are central to pharmaceutical development.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties is the foundation of safe and reproducible science. The data for 2-Ethyl-6-methoxypyridine is summarized below. Note that while the molecular formula and weight are exact, some physical properties are estimated based on the closely related analog, 2-Methoxy-6-methylpyridine, due to a lack of specific experimental data for the title compound.

Table 1: Physicochemical Properties of 2-Ethyl-6-methoxypyridine and Analogs

| Property | Value | Source / Note |

|---|---|---|

| IUPAC Name | 2-Ethyl-6-methoxypyridine | - |

| Molecular Formula | C₈H₁₁NO | Calculated |

| Molecular Weight | 137.18 g/mol | Calculated[4] |

| CAS Number | Not assigned | - |

| Appearance | Colorless to light yellow liquid | (Predicted) |

| Boiling Point | ~142 °C | (Estimated based on 2-Methoxypyridine)[5] |

| Density | ~1.0 g/mL | (Predicted) |

| Flash Point | Flammable | (Predicted based on analogs)[5] |

| Solubility | Soluble in common organic solvents (THF, Dioxane, DCM, EtOAc). Low solubility in water. | (Predicted) |

Safety & Handling Synopsis

Substituted methoxypyridines are classified as flammable liquids and potential irritants.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[6]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly sealed.[6]

-

Hazards: May cause skin, eye, and respiratory irritation.[4][7] Avoid inhalation of vapors and direct contact with skin and eyes.

Core Reactivity and Mechanistic Rationale

The synthetic utility of 2-Ethyl-6-methoxypyridine stems from the distinct reactivity conferred by its substituents. The 2-methoxy group makes the pyridine ring electron-rich, yet it also serves as a potential leaving group or a precursor to a nucleophilic hydroxyl group. The C-H bonds on the pyridine ring are not readily functionalized directly, but the true power of this intermediate is realized when it is first halogenated (e.g., brominated or chlorinated) at the 3- or 5-position, turning it into an ideal substrate for modern cross-coupling reactions.

The Cornerstone of Biaryl Synthesis: Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are among the most powerful tools for constructing C-C bonds in pharmaceutical synthesis.[2][8] A halogenated derivative of 2-Ethyl-6-methoxypyridine is an excellent electrophilic partner for these reactions. The general catalytic cycle, which underpins the protocols in this guide, is a foundational concept in organometallic chemistry.[8]

The Causality of the Catalytic Cycle: The entire process is driven by the ability of the palladium center to cycle between its Pd(0) and Pd(II) oxidation states.

-

Oxidative Addition: The cycle begins with a coordinatively unsaturated Pd(0) species, which is electron-rich and readily inserts into the carbon-halogen bond of the pyridyl halide. This is the rate-limiting step and forms a Pd(II) complex.[8]

-

Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center are now cis- to one another and reductively eliminate to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst.[8]

Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Protocols

The following protocols are designed to be robust and illustrative of the key transformations involving 2-Ethyl-6-methoxypyridine derivatives.

Protocol 1: Synthesis of a Biaryl Pharmacophore via Suzuki-Miyaura Coupling

This protocol describes the coupling of 3-Bromo-2-ethyl-6-methoxypyridine with a generic arylboronic acid. The formation of biaryl structures is critical in many therapeutic areas, including oncology and inflammatory diseases.

Caption: Step-by-step workflow for a typical Suzuki-Miyaura coupling experiment.

Methodology:

-

Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-Bromo-2-ethyl-6-methoxypyridine (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Solvent Addition: Add a 4:1 mixture of 1,4-dioxane and water (0.1 M concentration relative to the limiting reagent).

-

Inerting: Seal the flask with a septum, and sparge the stirred suspension with argon gas for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

-

Causality Note: The bulky, electron-rich phosphine ligand (like XPhos) stabilizes the Pd(0) species and promotes the rate-limiting oxidative addition step, especially with electron-rich pyridines.[9]

-

-

Reaction: Seal the flask and heat the mixture in a pre-heated oil bath to 100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated aqueous NaCl (brine).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[10]

Table 2: Representative Reagent Quantities for Suzuki Coupling

| Reagent | M.W. ( g/mol ) | Mmol | Mass/Volume | Equivalents |

|---|---|---|---|---|

| 3-Bromo-2-ethyl-6-methoxypyridine | 216.08 | 1.0 | 216 mg | 1.0 |

| Phenylboronic Acid | 121.93 | 1.2 | 146 mg | 1.2 |

| Potassium Carbonate | 138.21 | 2.5 | 345 mg | 2.5 |

| Pd₂(dba)₃ | 915.72 | 0.02 | 18.3 mg | 0.02 |

| XPhos | 476.67 | 0.04 | 19.1 mg | 0.04 |

| Dioxane / H₂O (4:1) | - | - | 10 mL | - |

Protocol 2: O-Demethylation to Reveal the Pyridinol Core

The 2-methoxy group is an excellent protecting group for the corresponding 2-pyridinol, which is a common pharmacophore. Cleavage of this methyl ether is a key deprotection step. While harsh reagents like BBr₃ can be used, a chemoselective method using L-selectride is often preferred for its milder conditions and tolerance of other functional groups.[11][12][13]

Methodology:

-

Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, dissolve the 2-methoxypyridine substrate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.15 M).

-

Reagent Addition: Add L-selectride (1.0 M solution in THF, 3.0 eq) dropwise via syringe at room temperature.

-

Causality Note: L-selectride (Lithium tri-sec-butylborohydride) is a bulky, powerful nucleophile. It selectively attacks the sterically accessible methyl group of the electron-deficient methoxypyridine in an Sₙ2-type reaction, which is faster than its reaction with electron-rich anisole (methoxybenzene) rings, allowing for high chemoselectivity.[11][12]

-

-

Reaction: Heat the reaction mixture to reflux (approx. 66 °C). Monitor the reaction by TLC until completion (typically 2-6 hours).

-

Quenching: Cool the mixture to 0 °C in an ice bath and cautiously quench the excess L-selectride by the slow, dropwise addition of methanol until gas evolution ceases.

-